Cas no 883953-76-2 (N-3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl-4-methylbenzamide)
N-3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl-4-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide
- N-3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl-4-methylbenzamide
-
- Inchi: 1S/C24H17NO5/c1-14-6-8-15(9-7-14)23(27)25-24-21(16-10-11-19-20(12-16)29-13-28-19)22(26)17-4-2-3-5-18(17)30-24/h2-12H,13H2,1H3,(H,25,27)
- InChI Key: CRUNYVMRLSGGHI-UHFFFAOYSA-N
- SMILES: C(NC1OC2=CC=CC=C2C(=O)C=1C1=CC=C2OCOC2=C1)(=O)C1=CC=C(C)C=C1
N-3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl-4-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3225-5945-2μmol |
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide |
883953-76-2 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3225-5945-5μmol |
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide |
883953-76-2 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-5945-10μmol |
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide |
883953-76-2 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3225-5945-20μmol |
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide |
883953-76-2 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3225-5945-1mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide |
883953-76-2 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3225-5945-2mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide |
883953-76-2 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3225-5945-3mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide |
883953-76-2 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-5945-4mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide |
883953-76-2 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3225-5945-5mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide |
883953-76-2 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3225-5945-10mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide |
883953-76-2 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
N-3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl-4-methylbenzamide Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on N-3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl-4-methylbenzamide
Professional Introduction to N-3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl-4-methylbenzamide (CAS No. 883953-76-2)
N-3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl-4-methylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 883953-76-2, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development. The intricate scaffold of this molecule, featuring a combination of benzodioxole, chromene, and benzamide moieties, suggests a rich chemical space for exploration.
The benzodioxole moiety, commonly known as an oxygenated phenyl ring system, is well-documented for its presence in various bioactive natural products and synthetic drugs. Its structural features contribute to the compound's potential interaction with biological targets, making it a valuable candidate for medicinal chemistry studies. Specifically, the 2H-1,3-benzodioxol part of the molecule introduces a hydroxyl group at the 5-position, which can participate in hydrogen bonding interactions, thereby influencing the compound's binding affinity and selectivity.
Complementing the benzodioxole core is the chromene ring system, which is known for its role in several pharmacologically active compounds. The 4H-chromen structure provides a conjugated system that can engage in π-stacking interactions and other non-covalent bindings with biological macromolecules. The presence of an oxo group at the 4-position of the chromene ring further enhances the molecule's electronic properties, potentially modulating its reactivity and biological activity.
The benzamide moiety at the 2-position of the chromene ring adds another layer of complexity to this compound. Benzamides are frequently encountered in pharmaceuticals due to their ability to act as pharmacophores in various biological pathways. The amide group can form hydrogen bonds with polar residues in proteins, influencing the compound's binding mode and efficacy. Additionally, the 4-methyl substituent on the benzamide part introduces steric hindrance and electronic effects that can fine-tune the compound's overall biological profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into understanding the structural and functional aspects of such complex molecules. These tools have been instrumental in predicting potential binding modes of N-3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl-4-methylbenzamide with target proteins, thereby guiding experimental design and optimization efforts. Such computational studies have highlighted the compound's potential as an inhibitor or modulator of key enzymes and receptors involved in various diseases.
In vitro studies have begun to unravel the biological activities of this compound. Initial experiments suggest that N-3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl-4-methylbenzamide exhibits inhibitory effects on certain enzymes associated with inflammatory pathways. The benzodioxole and chromene moieties are particularly noteworthy for their ability to interact with these enzymes, potentially leading to anti-inflammatory effects. Furthermore, preliminary data indicate that this compound may also possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
The synthesis of N-3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl-4-methylbenzamide presents a challenging yet fascinating task for organic chemists. The multi-step synthesis involves strategic functional group transformations and regioselective reactions to construct the desired scaffold. Researchers have leveraged modern synthetic methodologies, including transition metal-catalyzed reactions and palladium-mediated cross-coupling techniques, to achieve high yields and purity levels. These synthetic advances not only facilitate access to this compound but also contribute to the broader arsenal of tools available for medicinal chemists.
The pharmacokinetic properties of N-3-(2H-1,3-benzodioxol -5 -yl)-4 -oxo -4 H -chromen -2 -yl -4 -methylbenzamide are also under investigation to ensure its suitability for therapeutic applications. Studies focusing on solubility, stability, metabolic pathways, and distribution are crucial for assessing its bioavailability and potential side effects. By optimizing these parameters through structure-based drug design principles, researchers aim to enhance the compound's pharmacological profile and make it a viable candidate for clinical development.
The integration of machine learning and artificial intelligence into drug discovery has opened new avenues for analyzing complex molecular data. These technologies have been employed to predict pharmacological properties and identify promising candidates like N-N- - ( )
883953-76-2 (N-3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl-4-methylbenzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)